![molecular formula C21H28N6O B5537151 8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)

8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

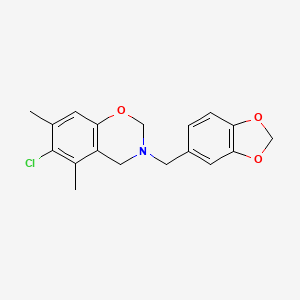

This compound belongs to the diazaspiro undecane class and is characterized by its unique structural features. It is part of a larger family of compounds known for their potential in pharmaceutical and chemical applications.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to our target molecule, involves intramolecular spirocyclization of pyridine substrates and various other complex chemical processes. These synthesis methods are noted for their efficiency in constructing such complex molecules (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The compound features a diazaspiro[5.5]undecane core, which is a bicyclic system containing nitrogen atoms. This core is significant for its potential biological activity and chemical reactivity. The specific structural arrangement of the compound contributes to its unique properties and potential applications.

Chemical Reactions and Properties

Diazaspiro undecane derivatives, including our target molecule, exhibit a range of chemical behaviors due to their unique structural features. They can participate in various chemical reactions, forming new compounds with potentially valuable properties (Shukla et al., 2016).

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Compounds similar to 8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one have been synthesized for various purposes. For instance, the intramolecular spirocyclization of 4-substituted pyridines, involving reactions that yield 3,9-diazaspiro[5.5]undecane derivatives, highlights the compound's utility in constructing complex heterocyclic structures (Parameswarappa & Pigge, 2011).

Medicinal Chemistry and Pharmacology

The compound and its derivatives have shown promise in pharmacological research, particularly in the development of antibacterial and anticancer agents. For example, fluoroquinolone antibacterials substituted at the 7-position with spiroamines, including 2,8-diazaspiro[5.5]undecane derivatives, exhibit potent Gram-positive and Gram-negative activity (Culbertson et al., 1990). Moreover, novel synthetic routes have led to compounds with significant antitumor activity, showcasing the therapeutic potential of these structures (Insuasty et al., 2008).

Antimicrobial Research

The synthesis and evaluation of new derivatives have revealed antimicrobial properties, underscoring the importance of these compounds in developing new treatments for infectious diseases. The antimicrobial screening of various pyrimidinone and oxazinone derivatives has shown that many compounds exhibit good antibacterial and antifungal activities (Hossan et al., 2012).

Catalysis and Synthesis Techniques

Advancements in synthesis techniques, such as the catalyst-free synthesis of nitrogen-containing spiro heterocycles through double Michael addition reactions, demonstrate the compound's role in facilitating efficient and innovative chemical synthesis approaches (Aggarwal et al., 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c1-16-11-18(25-20(22-2)24-16)26-10-4-7-21(14-26)8-6-19(28)27(15-21)13-17-5-3-9-23-12-17/h3,5,9,11-12H,4,6-8,10,13-15H2,1-2H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDSDLPYVLRJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC)N2CCCC3(C2)CCC(=O)N(C3)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[6-Methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)

![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)

![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)

![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)

![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)

![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)